An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Hydroxyethoxy)pyridin-2-ol
An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Hydroxyethoxy)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-(2-Hydroxyethoxy)pyridin-2-ol (CAS No: 1820648-06-3). A key focus of this document is the exploration of its tautomeric equilibrium with 3-(2-hydroxyethoxy)-2(1H)-pyridone, a phenomenon central to its chemical behavior. This guide will delve into the molecule's structural features, predicted physicochemical properties, and spectroscopic signature. Furthermore, a proposed synthetic route, along with detailed protocols for purification and analysis, is presented. The potential applications and safety considerations for this compound are also discussed, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the Pyridin-2-ol Scaffold
Heterocyclic compounds form the backbone of a vast array of biologically active molecules, with over 85% of all such entities containing a heterocyclic ring.[1] Among these, the pyridin-2-ol scaffold is of particular interest in medicinal chemistry. Derivatives of pyridin-2-ol have been investigated for a wide range of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and antioxidant agents.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and participate in various biological interactions, making it a valuable pharmacophore in drug design.
3-(2-Hydroxyethoxy)pyridin-2-ol introduces a flexible, hydrophilic side chain at the 3-position of the pyridin-2-ol core. This 2-hydroxyethoxy moiety can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding.[1]
Molecular Structure and Physicochemical Properties
Core Structure and Chemical Identifiers
3-(2-Hydroxyethoxy)pyridin-2-ol is a substituted pyridine derivative with the following key identifiers:
| Property | Value | Source |
| IUPAC Name | 3-(2-Hydroxyethoxy)pyridin-2-ol | |
| CAS Number | 1820648-06-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| InChI Key | PDBCOLDKVRMJKW-UHFFFAOYSA-N |
Predicted Physicochemical Data
Due to the limited availability of experimental data for 3-(2-Hydroxyethoxy)pyridin-2-ol, the following physicochemical properties have been predicted using established computational models and structure-property relationships. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Method/Rationale |
| Melting Point (°C) | 110-125 | Based on related 3-hydroxypyridin-2-one derivatives. |
| Boiling Point (°C) | > 300 (decomposes) | High polarity and hydrogen bonding capacity suggest a high boiling point with likely decomposition. |
| Water Solubility | High | The presence of two hydroxyl groups and an ether linkage is expected to confer significant water solubility.[1] |
| logP | -0.5 to 0.5 | The hydrophilic nature of the molecule suggests a low octanol-water partition coefficient. |
| pKa | ~8-9 (pyridinium N-H), ~10-11 (hydroxyl groups) | Estimated based on the pKa values of similar pyridin-2-ol and alcohol functionalities. |
Chemical Reactivity and Tautomerism: A Duality of Character
A fundamental aspect of the chemistry of 3-(2-Hydroxyethoxy)pyridin-2-ol is its existence in a tautomeric equilibrium with 3-(2-hydroxyethoxy)-2(1H)-pyridone. This equilibrium involves the migration of a proton between the oxygen atom at the 2-position and the ring nitrogen atom.
Caption: Tautomeric equilibrium of 3-(2-Hydroxyethoxy)pyridin-2-ol.
The position of this equilibrium is highly dependent on the solvent polarity. In non-polar solvents, the less polar pyridin-2-ol tautomer is generally favored, while in polar solvents, the more polar pyridin-2-one form predominates. This is due to the greater ability of polar solvents to stabilize the larger dipole moment of the pyridin-2-one tautomer.
The aromaticity of the pyridine ring is also a key distinction between the two forms. The pyridin-2-ol tautomer possesses an aromatic ring, which contributes to its stability. In contrast, the pyridin-2-one form has a non-aromatic, diene-like ring system. This difference in electronic structure has significant implications for the molecule's reactivity and spectroscopic properties.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 3-(2-Hydroxyethoxy)pyridin-2-ol.
Detailed Experimental Protocol (Proposed)
Step 1: N-Alkylation of 2,3-Dihydroxypyridine
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To a solution of 2,3-dihydroxypyridine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C.
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Stir the mixture at room temperature for 1 hour.
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Add a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous DMF dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-hydroxy-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one.
Step 2: Protection of the 3-Hydroxy Group
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Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).
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Add 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
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Stir the reaction at room temperature for 4-6 hours.
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Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-((tetrahydro-2H-pyran-2-yl)oxy)-1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridin-2(1H)-one.
Step 3: Introduction of the 2-Hydroxyethoxy Group
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Dissolve the protected intermediate from Step 2 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
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Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78 °C.
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Bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with saturated ammonium chloride solution and extract with an organic solvent.
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Dry the organic phase and concentrate to yield the crude 2-(2-hydroxyethoxy)pyridin-3-ol with the protecting groups still attached.
Step 4: Deprotection
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Dissolve the crude product from Step 3 in a mixture of methanol and a catalytic amount of hydrochloric acid.
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Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture with a mild base and remove the solvent under reduced pressure.
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The final product, 3-(2-Hydroxyethoxy)pyridin-2-ol, can then be purified.
Purification Protocol
Purification of the final compound will likely be necessary to remove any unreacted starting materials and byproducts.
Column Chromatography:
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2-Hydroxyethoxy)pyridin-2-ol.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 3-(2-Hydroxyethoxy)pyridin-2-ol, based on the analysis of its functional groups and comparison with related compounds.
¹H NMR Spectroscopy (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine Ring H | 6.0 - 7.5 | m | |
| -O-CH ₂-CH₂-OH | 3.8 - 4.2 | t | ~5 |
| -O-CH₂-CH ₂-OH | 3.5 - 3.9 | t | ~5 |
| -OH (alcohol) | Variable (broad s) | s | |
| -OH (pyridin-2-ol) | Variable (broad s) | s |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine Ring C=O (pyridone tautomer) | 160 - 170 |
| Pyridine Ring C-O (pyridinol tautomer) | 155 - 165 |
| Pyridine Ring C | 100 - 140 |
| -O-C H₂-CH₂-OH | 65 - 75 |
| -O-CH₂-C H₂-OH | 60 - 70 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol and pyridin-2-ol) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 | Medium |
| C=O Stretch (pyridone tautomer) | 1640 - 1680 | Strong |
| C=C and C=N Stretch (pyridine ring) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (ether and alcohol) | 1050 - 1250 | Strong |
Mass Spectrometry (Predicted)
In an electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 155. Key fragmentation patterns would likely involve the loss of the hydroxyethoxy side chain or fragments thereof.
Potential Applications in Research and Drug Development
The unique structural features of 3-(2-Hydroxyethoxy)pyridin-2-ol make it an interesting candidate for further investigation in several areas:
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Medicinal Chemistry: The pyridin-2-ol core is a known pharmacophore, and the hydroxyethoxy side chain can be modified to optimize biological activity and pharmacokinetic properties. The ability of the molecule to engage in hydrogen bonding suggests potential for interactions with biological targets such as enzymes and receptors.
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Chelating Agents: The 3-hydroxy-2-pyridinone tautomer is a known metal chelator. This property could be explored for applications in areas such as iron overload disorders or as a component of diagnostic imaging agents.
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Materials Science: The hydrogen bonding capabilities of this molecule could be utilized in the development of supramolecular assemblies and functional materials.
Safety and Handling
As with any chemical compound, 3-(2-Hydroxyethoxy)pyridin-2-ol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.
Conclusion
3-(2-Hydroxyethoxy)pyridin-2-ol is a fascinating molecule with a rich chemical character, dominated by its tautomeric equilibrium. While experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biological potential of this and related pyridin-2-ol derivatives. Further experimental validation of the properties and protocols outlined herein is strongly encouraged to fully unlock the potential of this promising chemical entity.
References
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MDPI. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine Ring in Drug Design. Retrieved from [Link]
